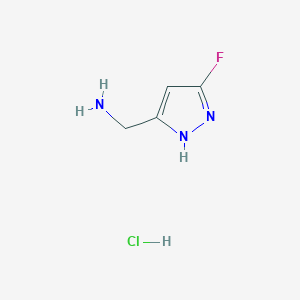

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One common method involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis

Pyrazole derivatives can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Aplicaciones Científicas De Investigación

- Researchers have explored this compound as part of a medicinal chemistry effort to develop an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonist. The α7 nAChR is implicated in various neurological conditions, including Alzheimer’s disease and schizophrenia .

- Some derivatives containing the pyrazole moiety have demonstrated good antibacterial activity against tested microorganisms. These compounds could potentially serve as novel antibacterial agents .

- Certain pyrazole-bearing compounds, including those related to “(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride,” have shown significant antifungal activity. This finding suggests their potential use as antifungal agents .

- Although not directly related to this specific compound, indole derivatives (which share some structural similarities with pyrazoles) have been studied for their anti-HIV-1 properties. This broader context highlights the potential of pyrazole-based molecules in antiviral research .

- Pyrazole derivatives are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities. Further exploration of this compound’s efficacy in these contexts could be valuable .

Medicinal Chemistry and Alpha-7 Nicotinic Acetylcholine Receptor Agonists

Antibacterial Activity

Antifungal Properties

Anti-HIV-1 Activity

Antileishmanial and Antimalarial Activities

Chemical Synthesis and Characterization

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have been found to exhibit antiviral activity by inhibiting viral replication

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting the replication of viruses

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load

Propiedades

IUPAC Name |

(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDOUGCTYZTBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702190.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)

![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)

![1-[1-(3-Methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)